molecular formula C32H36ClNO8 B001158 Toremifene citrate CAS No. 89778-27-8

Toremifene citrate

Cat. No.: B001158
CAS No.: 89778-27-8
M. Wt: 598.1 g/mol
InChI Key: IWEQQRMGNVVKQW-OQKDUQJOSA-N
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Description

Toremifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is structurally and pharmacologically related to tamoxifen and is known for its tissue-specific actions, exhibiting both estrogenic and antiestrogenic effects depending on the target tissue .

Biochemical Analysis

Biochemical Properties

Toremifene citrate is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected . Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking estrogen from reaching estrogen receptors on breast cancer cells . Without the estrogen, the cancer cells can’t grow as well as they can with it .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors. By blocking estrogen molecules from binding sites, this compound prevents estrogen’s growth-stimulating effects in the tumor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that patients in the Toremifene group had similar disease-free survival (DFS) and overall survival (OS) to those in the tamoxifen group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has demonstrated potent antiestrogenic properties in animal test systems . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast .

Metabolic Pathways

This compound is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency .

Transport and Distribution

This compound is primarily bound to albumin (92%), 2% bound to α1-acid glycoprotein, and 6% bound to β1-globulin in the serum . It has an apparent volume of distribution of 580 L and binds extensively (>99.5%) to serum proteins, mainly albumin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toremifene citrate involves the preparation of the Z isomer of the toremifene base, free of the E isomer. The process includes the reaction of 4-chloro-1,2-diphenyl-1-butenyl phenol with N,N-dimethylethanolamine in the presence of a base, followed by the addition of citric acid to form the citrate salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired polymorphic form of the compound .

Chemical Reactions Analysis

Types of Reactions: Toremifene citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toremifene citrate has a wide range of applications in scientific research:

Mechanism of Action

Toremifene citrate binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects depending on the tissue. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting the growth of estrogen-dependent tumors. The compound’s mechanism involves modulation of gene expression and inhibition of cell proliferation in breast tissue .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator with similar uses in breast cancer treatment.

    Raloxifene: A SERM used primarily for osteoporosis and breast cancer prevention.

    Clomiphene: A SERM used in the treatment of infertility .

Uniqueness of Toremifene Citrate: this compound is unique in its specific tissue actions and its potential lower risk of hepatocarcinogenicity compared to tamoxifen. It also has a distinct profile of side effects and pharmacokinetics, making it a valuable alternative in certain clinical scenarios .

Properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-26-7 (Parent)
Record name Toremifene citrate [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2021367
Record name Toremifene citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89778-27-8
Record name Toremifene citrate
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URL https://commonchemistry.cas.org/detail?cas_rn=89778-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Toremifene citrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOREMIFENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190
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Record name TOREMIFENE CITRATE
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Record name Toremifene citrate
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Record name (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate
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Record name TOREMIFENE CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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